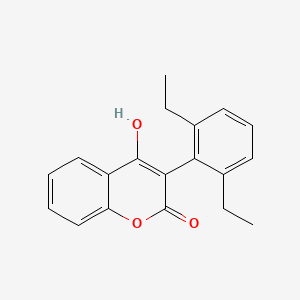
Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its unique structure, which includes a coumarin core substituted with a 2,6-diethylphenyl group at the 3-position and a hydroxyl group at the 4-position. This structural modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, typically involves the condensation of 2,6-diethylphenylacetic acid with salicylaldehyde, followed by cyclization and hydroxylation reactions. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors, advanced purification techniques, and stringent quality control measures are common in industrial settings to produce high-purity Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-.
Chemical Reactions Analysis
Types of Reactions
Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the coumarin core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted coumarins with different functional groups. These products can exhibit diverse chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy-
- Coumarin, 3-(2,6-diisopropylphenyl)-4-hydroxy-
- Coumarin, 3-(2,6-diphenylphenyl)-4-hydroxy-
Uniqueness
Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, is unique due to the specific substitution pattern of the 2,6-diethylphenyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and biological activity, making it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
73791-08-9 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-(2,6-diethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C19H18O3/c1-3-12-8-7-9-13(4-2)16(12)17-18(20)14-10-5-6-11-15(14)22-19(17)21/h5-11,20H,3-4H2,1-2H3 |
InChI Key |
QYOMYBJKLVZQEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















